4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
Overview
Description
The compound “4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this is an imidazo[4,5-c]pyridine group, which is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and pyridine) and a heterocyclic imidazole ring. The presence of nitrogen in the imidazole ring and the pyridine ring would likely have a significant impact on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic and heterocyclic rings could impact its solubility, stability, and reactivity .Scientific Research Applications
P2X7 Receptor Antagonism
A study described the synthesis and SAR of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, addressing issues related to P2X7 affinity and liver microsomal stability. These efforts led to the identification of potent P2X7 antagonists with high oral bioavailability, suggesting their potential for treating conditions mediated by the P2X7 receptor (Swanson et al., 2016).
Anticancer Activity
Another research focus is on the design and synthesis of new pyridine derivatives as CDK2 inhibitors for anti-proliferative activity against various cancer cell lines. The study highlights compounds showing significant inhibition, illustrating the chemical's utility in developing anticancer agents (Abdel-Rahman et al., 2021).
VEGFR-2 Kinase Inhibition
Compounds related to the research chemical have been identified as new classes of VEGFR-2 kinase inhibitors. These findings are crucial for developing new therapies targeting VEGFR-2, a key factor in angiogenesis and cancer progression (Han et al., 2012).
Antioxidant Properties
Research on imidazo[1,2-a]pyridines and related structures has explored their antioxidant properties, showing potential for protecting DNA against damage induced by oxidative stress. This indicates their possible application in developing therapeutic agents or supplements for managing oxidative stress-related conditions (Gouda, 2012).
Corrosion Inhibition
Studies on imidazo[4,5-b]pyridine derivatives have also shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research application is significant for industries seeking materials protection strategies, demonstrating the compound's versatility beyond biomedical applications (Saady et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to summarize the affected biochemical pathways and their downstream effects. The compound this compound may influence various biochemical pathways, but this requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other molecules in the environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-naphthalen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)15-16-14(7-8-17-15)18-10-19-16;/h1-6,9-10,15,17H,7-8H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXTVQWSIGIDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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